2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile
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Overview
Description
2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile is an organic compound that features an imidazole ring substituted with a bromophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and similar bromophenyl substitution.
Uniqueness
2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile is unique due to its combination of an imidazole ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H6BrN3 |
---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,(H,13,14) |
InChI Key |
VKEONNNPMRXBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C#N)Br |
Origin of Product |
United States |
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